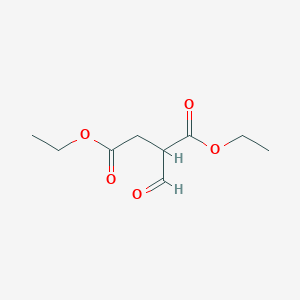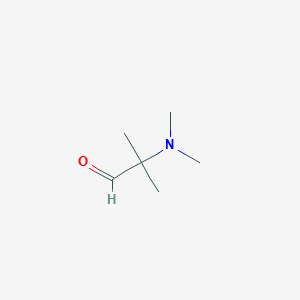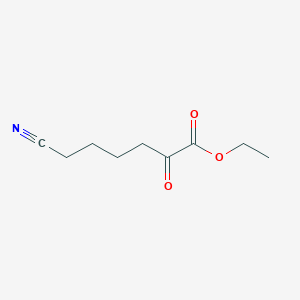![molecular formula C13H22N2O B1346345 {4-[2-(Diethylamino)ethoxy]phenyl}methanamine CAS No. 1849-80-5](/img/structure/B1346345.png)
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine
Descripción general
Descripción
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine, also known as 4-DEAPM, is an organic compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. 4-DEAPM has a unique molecular structure which makes it a versatile compound for use in a variety of experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The study by Aghekyan et al. (2018) discusses the synthesis of dicarboxylic acid amides and diamides from a related compound, showcasing its utility in creating complex organic molecules (A. A. Aghekyan, G. G. Mkryan, R. E. Muradyan, & A. E. Tumajyan, 2018).
Fluorescence and Sensing Applications
- Wang et al. (2015) developed a derivative with aggregation-induced emission (AIE) properties, demonstrating reversible fluorescence switching. This highlights potential applications in chemical sensing and environmental monitoring (Zhiming Wang, Han Nie, Zhenqiang Yu, A. Qin, Zujin Zhao, & B. Tang, 2015).
Mechanistic Insights into Fluorescence
- Research by Zhang et al. (2016) investigated the mechanisms behind large Stokes shift and fluorescence quantum yields in an anilino substituted rhodamine analogue, providing insights into the design of high-efficiency fluorescent dyes (Zhiyong Zhang, Guang-qing Zhang, Jingxiu Wang, Shan-shan Sun, & Zhongzhi Zhang, 2016).
Electrochemical and Photophysical Properties
- Bas et al. (2017) synthesized new subphthalocyanines with electropolymerizable groups, exploring their electrochemical characteristics for potential use in electronic devices and sensors (Hüseyin Baş & Z. Bıyıklıoğlu, 2017).
Anticancer Research
- Musa et al. (2012) examined the cytotoxic effects of certain coumarin-based benzopyranone derivatives on human lung cancer cells, demonstrating their potential as therapeutic agents (M. Musa, V. Badisa, L. Latinwo, Tyise A Patterson, & M. Owens, 2012).
Propiedades
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUFCAIFUNCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939906 | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine | |
CAS RN |
1849-80-5 | |
| Record name | NSC37854 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)


